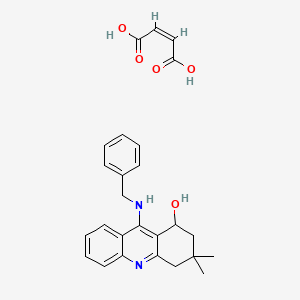![molecular formula C20H23F3N2O2 B3825115 3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3825115.png)
3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide
Übersicht
Beschreibung
3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is a chemical compound used in scientific research. It is commonly referred to as FPP and is a synthetic compound that is used for various research purposes. FPP is a potent antagonist of the orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) and is used in numerous studies related to sleep, metabolism, and other physiological processes.
Wirkmechanismus
FPP is a potent antagonist of the orexin receptor 1 (3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide) and orexin receptor 2 (OX2R). Orexin receptors are involved in regulating various physiological processes, including sleep-wake cycles, appetite, and energy expenditure. By blocking these receptors, FPP can affect these processes and provide valuable insights into their regulation.
Biochemical and Physiological Effects
FPP has been shown to have various biochemical and physiological effects. Studies have shown that FPP can affect glucose metabolism, energy expenditure, and sleep-wake cycles. It has also been shown to have an impact on appetite and food intake, making it a valuable tool for research in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using FPP in lab experiments is its potency as an orexin receptor antagonist. This makes it a valuable tool for studying sleep-wake cycles, metabolism, and other physiological processes. However, FPP also has limitations, including its cost and the specialized knowledge and equipment required for its synthesis.
Zukünftige Richtungen
There are several future directions for research related to FPP. One area of interest is the use of FPP in the treatment of sleep disorders. Studies have shown that FPP can affect sleep-wake cycles, making it a potential treatment for conditions such as insomnia and narcolepsy. Other areas of interest include the use of FPP in the treatment of obesity and metabolic disorders and the development of new and improved orexin receptor antagonists.
Conclusion
3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is a valuable tool for scientific research. Its potency as an orexin receptor antagonist makes it a valuable tool for studying sleep-wake cycles, metabolism, and other physiological processes. Future research in this area is likely to provide valuable insights into the regulation of these processes and the development of new treatments for various conditions.
Wissenschaftliche Forschungsanwendungen
FPP is used in various scientific studies related to sleep, metabolism, and other physiological processes. It is commonly used as an orexin receptor antagonist and has been shown to have a significant impact on sleep-wake cycles. Studies have also shown that FPP can affect glucose metabolism and energy expenditure, making it a valuable tool for research in these areas.
Eigenschaften
IUPAC Name |
3-[1-(furan-2-ylmethyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2/c21-20(22,23)16-6-8-17(9-7-16)24-19(26)10-5-15-3-1-11-25(13-15)14-18-4-2-12-27-18/h2,4,6-9,12,15H,1,3,5,10-11,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLNIVTGJSNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B3825047.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B3825051.png)
![[4-(4-chlorobenzyl)-1-(4-isopropoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B3825059.png)
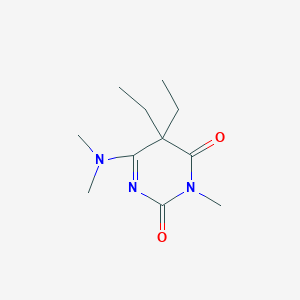
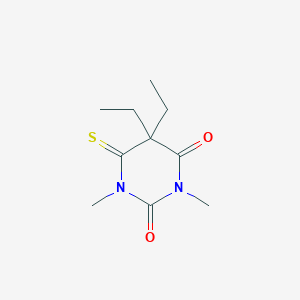
![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B3825083.png)
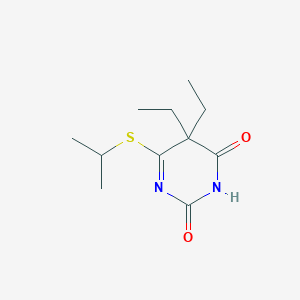
![4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide](/img/structure/B3825097.png)
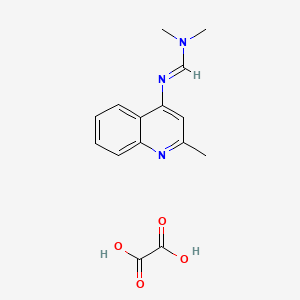
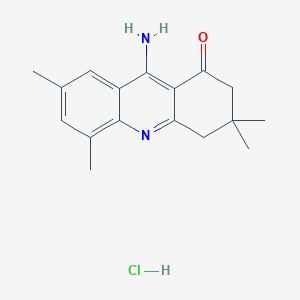
![4-hexyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide](/img/structure/B3825113.png)
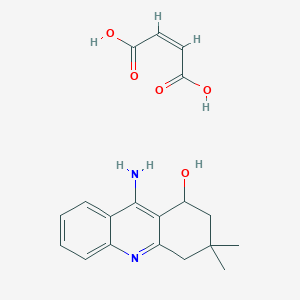
![9-[(4-chlorobenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride](/img/structure/B3825133.png)
